N-(1-Adamantyl)-1H-indazole-3-carboxamide
Overview
Description
N-(1-Adamantyl)-1H-indazole-3-carboxamide, and related compounds, have been identified in various contexts as synthetic cannabinoids. These substances, including variants like APICA and APINACA, are notable for their unique structural features, such as the adamantyl group, which differentiates them from other synthetic cannabinoids like JWH-018 that have a 3-carbonyl indole moiety (Uchiyama et al., 2012).
Synthesis Analysis
The synthesis of related compounds has been explored, focusing on the adamantane component, which plays a crucial role in their pharmacological activities. Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses are employed for their identification and structural elucidation (Uchiyama et al., 2012).
Molecular Structure Analysis
Detailed molecular structure analyses, including crystal X-ray diffraction and spectroscopic methods like NMR, Raman, and infrared spectroscopies, have been conducted to comprehend the comprehensive analytical features of these compounds (Dybowski et al., 2020).
Chemical Reactions and Properties
The chemical properties of these compounds are distinguished by their ability to interact with cannabinoid receptors due to their structural analogies to tetrahydrocannabinol (THC), the active component of cannabis. Adamantyl derivatives show significant potency and selectivity in their interactions with these receptors, demonstrating the importance of the adamantyl group in modulating biological activity (Asada et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and stability, of N-(1-Adamantyl)-1H-indazole-3-carboxamide derivatives have been explored to facilitate their identification and analysis in forensic and toxicological studies. These properties are crucial for understanding the distribution, metabolism, and excretion of these substances in biological systems (Uchiyama et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and potential interactions with biological molecules, play a significant role in the pharmacological and toxicological effects of these compounds. Studies focusing on the synthesis, characterization, and biological evaluation of adamantyl-substituted indazoles and related compounds contribute to our understanding of their chemical behavior and potential as therapeutic agents or substances of abuse (Dybowski et al., 2020).
Scientific Research Applications
Antiproliferative Activity : 3-amino-1H-indazole-1-carboxamides, a related group, have been shown to inhibit cell growth in various neoplastic cell lines at concentrations lower than 1 microM, indicating potential anticancer applications (Raffa et al., 2009).
Synthetic Cannabinoid : N-(1-adamantyl)-2-pentyl-2H-indazole-3-carboxamide is a new synthetic cannabinoid with unknown pharmacological activities, suggesting a potential role in the study of cannabinoid receptors (Jia et al., 2017).
Metabolite Production : In vitro studies of related compounds like N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and its fluorinated analog (5F-APICA) have shown the production of various hydroxylated metabolites, important for understanding drug metabolism (Sobolevsky et al., 2015).
In Vitro Metabolism Study : Isomers of N-adamantyl-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide undergo hydroxylation in human liver microsomes, highlighting the importance of metabolic pathways in drug development (Kadomura et al., 2020).
Detection in Herbal Incense : N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (also known as AKB48 or APINACA) has been detected in herbal incense in Italy, indicating its use in recreational substances (Amato et al., 2014).
Anti-Influenza Activity : Certain derivatives of N-(1-Adamantyl)-1H-indazole-3-carboxamide exhibit anti-influenza virus activity, showing potential for antiviral drug development (Göktaş et al., 2012).
Controlled Substance Status : APINACA is listed as a Schedule I controlled substance under the Controlled Substances Act, highlighting its regulatory and legal implications (Federal Register, 2016).
Monoamine Oxidase Inhibition : Indazole- and indole-5-carboxamides are potent inhibitors of monoamine oxidase B (MAO-B), suggesting their potential in neurological research and therapy (Tzvetkov et al., 2014).
properties
IUPAC Name |
N-(1-adamantyl)-1H-indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-17(16-14-3-1-2-4-15(14)20-21-16)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJQJBQELVJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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